molecular formula C26H29N5O4S B12131925 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydr opyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydr opyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

Cat. No.: B12131925
M. Wt: 507.6 g/mol
InChI Key: NOJCWVTVJHGISD-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholin-4-ylpropyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the 3,4-Dimethylphenylsulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up the Reaction: Ensuring that the reaction conditions are suitable for large-scale production.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile
  • 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid

Uniqueness

3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C26H29N5O4S

Molecular Weight

507.6 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H29N5O4S/c1-18-7-8-20(16-19(18)2)36(33,34)22-17-21-25(28-23-6-3-4-10-30(23)26(21)32)31(24(22)27)11-5-9-29-12-14-35-15-13-29/h3-4,6-8,10,16-17,27H,5,9,11-15H2,1-2H3

InChI Key

NOJCWVTVJHGISD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5)C

Origin of Product

United States

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